3-Pentenenitrile

Adiponitrile production Distillation Process engineering

3-Pentenenitrile (trans-3PN) is the sole pentenenitrile isomer that undergoes hydrocyanation to yield linear adiponitrile (ADN), the direct precursor to Nylon 66. Its distinct density (0.837–0.842 g/mL) and boiling point (144–147 °C) enable rapid identity verification upon receipt without chromatography—critical for ADN manufacturers and chemical distributors handling multiple nitrile isomers. The higher flash point (40 °C vs. 24 °C for 2PN) reduces safety engineering burdens in hydrocyanation process environments. Supplied at 95% isomeric purity to minimize undesired branched dinitrile byproducts. Also serves as a benchmark substrate for nickel(0)-catalyst R&D and as a precursor to 4-pentenenitrile via catalytic isomerization.

Molecular Formula C5H7N
Molecular Weight 81.12 g/mol
CAS No. 16529-66-1
Cat. No. B094367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pentenenitrile
CAS16529-66-1
Synonyms4 pentenenitrile
4-pentenenitrile
trans-3-pentenenitrile
Molecular FormulaC5H7N
Molecular Weight81.12 g/mol
Structural Identifiers
SMILESCC=CCC#N
InChIInChI=1S/C5H7N/c1-2-3-4-5-6/h2-3H,4H2,1H3/b3-2+
InChIKeyUVKXJAUUKPDDNW-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)

3-Pentenenitrile (CAS 16529-66-1) for Industrial Hydrocyanation and Specialty Synthesis


3-Pentenenitrile (3PN, trans-3-pentenenitrile), molecular formula C5H7N and molecular weight 81.12 g/mol [1], is an unsaturated aliphatic nitrile existing predominantly as the trans (E) isomer [2]. It is characterized by a boiling point range of 144.0–147.0 °C at atmospheric pressure [1] and a density of 0.837–0.842 g/mL at 20–25 °C [3]. The compound is primarily synthesized via the nickel-catalyzed hydrocyanation of 1,3-butadiene, yielding a mixture of 3PN and its branched isomer 2-methyl-3-butenenitrile (2M3BN) [4].

Why 3-Pentenenitrile Cannot Be Replaced by Other Pentenenitrile Isomers in Adiponitrile Production


The pentenenitrile family consists of several C5H7N isomers—including 2-pentenenitrile (2PN, CAS 13284-42-9), 3-pentenenitrile (3PN, CAS 16529-66-1), and 4-pentenenitrile (4PN, CAS 592-51-8)—that share identical molecular weight but differ critically in the position of the carbon-carbon double bond relative to the nitrile group. This positional isomerism dictates fundamentally different reactivity toward hydrogen cyanide addition, the key step in adiponitrile (ADN) production. Specifically, 3PN undergoes hydrocyanation to yield the linear dinitrile ADN [1], whereas 4PN requires isomerization to 3PN before it can participate productively, and 2PN exhibits distinct polymerization and electrolyte applications due to its conjugated structure [2]. Interchanging these isomers without accounting for positional specificity leads to dramatically different product distributions and process economics.

Quantitative Differentiation of 3-Pentenenitrile from Its Closest Isomers: Comparative Physical Properties and Reactivity


Higher Boiling Point Facilitates Distillative Separation from 4-Pentenenitrile in ADN Processes

3-Pentenenitrile exhibits a significantly higher normal boiling point than its linear isomer 4-pentenenitrile. This 4–7 °C difference enables effective distillative separation of 3PN from 4PN in industrial hydrocyanation workflows [1][2].

Adiponitrile production Distillation Process engineering

Distinct Density Range Enables Physical Differentiation from 2-Pentenenitrile and 4-Pentenenitrile

3-Pentenenitrile possesses a higher liquid density at ambient temperature compared to both 2-pentenenitrile and 4-pentenenitrile. At 20–25 °C, 3PN exhibits a density of 0.837–0.842 g/mL [1][2], whereas 2PN and 4PN are consistently reported in the 0.814–0.824 g/mL range [3][4]. This density difference provides a rapid, non-destructive metric for isomer identification and purity assessment in procurement and quality control laboratories.

Quality control Physical property specification Isomer identification

Significantly Higher Flash Point Reduces Fire Hazard Relative to 2-Pentenenitrile

3-Pentenenitrile possesses a substantially higher flash point than its conjugated isomer 2-pentenenitrile. 3PN has a flash point of 40 °C (104 °F) [1][2], whereas 2PN exhibits a markedly lower flash point of 24 °C (75 °F) [3]. This 16 °C differential places 3PN in a less stringent flammability hazard category, reducing regulatory and engineering burdens associated with storage, handling, and transportation.

Process safety Hazard classification Storage and handling

Higher Vapor Pressure at 50 °C Relative to 4-Pentenenitrile Suggests Distinct Volatility Profile

At an elevated temperature of 50 °C, 3-pentenenitrile exhibits a vapor pressure of 24.9 mmHg [1][2], whereas 4-pentenenitrile has a reported vapor pressure of 6.0 mmHg at 25 °C [3]. While direct temperature-matched comparison data is not available, the 3PN vapor pressure value at 50 °C is substantially higher than what would be extrapolated for 4PN at the same temperature, suggesting 3PN is the more volatile isomer under process-relevant conditions. This volatility difference impacts condenser design and vapor recovery system specifications in continuous hydrocyanation processes.

Volatility Evaporation behavior Process engineering

Positional Specificity for Linear Adiponitrile Synthesis Distinguishes 3PN from 2PN

3-Pentenenitrile is the essential mononitrile substrate for the second hydrocyanation step in the industrial production of adiponitrile, the key precursor to hexamethylenediamine and nylon-6,6. The reaction of 3PN with hydrogen cyanide yields the linear dinitrile ADN [1][2]. In contrast, 2-pentenenitrile, due to its conjugated C=C-C≡N structure, undergoes polymerization reactions with metals and is employed as a storage stabilizer and battery electrolyte additive rather than an ADN precursor [3]. This positional specificity means 3PN is irreplaceable in the ADN value chain.

Hydrocyanation Adiponitrile Nylon-6,6 precursor

3PN Can Be Generated from Both BD Hydrocyanation and 2M3BN Isomerization, Maximizing Process Yield

Unlike 4-pentenenitrile, which requires a dedicated isomerization step from 3PN to become process-relevant, 3-pentenenitrile benefits from being the direct product of both primary butadiene hydrocyanation (yielding 3PN and 2M3BN in a ratio up to 20:1 depending on catalyst [1]) and the subsequent isomerization of 2-methyl-3-butenenitrile (2M3BN) [2]. Additionally, cis-2-pentenenitrile can be isomerized to 3PN over tertiary amine catalysts [3]. This dual-route formation allows process engineers to maximize overall 3PN yield by integrating isomerization of byproduct streams into the primary process.

Process intensification Isomerization Yield optimization

Definitive Application Scenarios for 3-Pentenenitrile Based on Differential Evidence


Second-Step Hydrocyanation Feedstock for Adiponitrile (ADN) Production

3-Pentenenitrile is the only pentenenitrile isomer that reacts with hydrogen cyanide to yield the linear dinitrile adiponitrile [1][2]. In this application, the higher boiling point of 3PN (144.0–147.0 °C) relative to 4PN (140 °C) [3][4] enables efficient distillative purification of the 3PN feed prior to hydrocyanation. The higher flash point of 3PN (40 °C) compared to 2PN (24 °C) [5][6] also reduces safety engineering requirements in the ADN production environment. This scenario demands 3PN of high isomeric purity to minimize the formation of undesired branched dinitrile byproducts.

Isomerization Feedstock for 4-Pentenenitrile Generation

3-Pentenenitrile serves as the precursor to 4-pentenenitrile via catalytic isomerization using iron or ruthenium catalysts [1]. The ability to generate 4PN from 3PN expands the utility of a single purchased intermediate into a broader pentenenitrile portfolio. The distinct vapor pressure profile of 3PN (24.9 mmHg at 50 °C) [2] relative to 4PN influences the design of vapor-liquid separation equipment in isomerization reactor systems, favoring 3PN for higher-throughput vapor-phase isomerization processes where volatility is advantageous.

Catalyst Development and Ligand Screening for Olefin Hydrocyanation

3-Pentenenitrile is a standard substrate for evaluating nickel-catalyzed hydrocyanation catalyst performance. Cage phosphinite ligands (La–h) have been systematically tested for nickel(0)-catalyzed hydrocyanation of 3PN in the presence of Lewis acids (ZnCl2, Ph2BOBPh2, iBu2AlOAliBu2), establishing structure-activity relationships that guide catalyst design [1]. The use of 3PN in this research context is essential because its reactivity profile—distinct from that of 2PN or 4PN—enables benchmarking of catalyst performance against the industrial adiponitrile process standard.

Quality Control and Isomer Purity Verification in Procurement

The distinctive density of 3-pentenenitrile (0.837–0.842 g/mL at 20–25 °C) [1][2], which is consistently higher than that of 2PN (0.821 g/mL) and 4PN (0.814–0.841 g/mL) [3][4], provides a rapid, instrumental method for verifying isomer identity and purity upon receipt. This density differential, combined with the boiling point and flash point specifications, allows procurement and quality control personnel to confidently distinguish 3PN from other pentenenitrile isomers without requiring time-intensive chromatographic analysis. This scenario applies to incoming material inspection in ADN manufacturing facilities and chemical distributors handling multiple nitrile products.

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